![molecular formula C13H15NS B2959072 1-(苯并[b]噻吩-3-基甲基)吡咯烷 CAS No. 2486-61-5](/img/structure/B2959072.png)

1-(苯并[b]噻吩-3-基甲基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

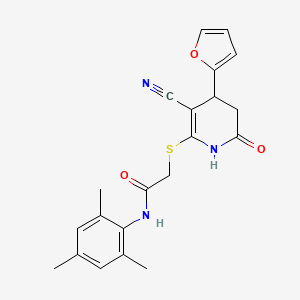

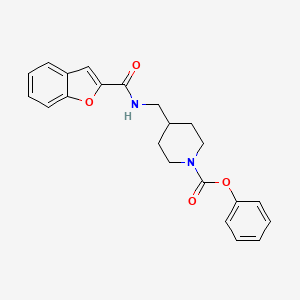

“1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” is a chemical compound with the molecular formula C13H15NS and a molecular weight of 217.33 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom , and a benzo[b]thiophene group, which is a fused ring system incorporating a thiophene and a benzene ring .

Synthesis Analysis

The synthesis of thiophene derivatives, including benzo[b]thiophene, has been a topic of interest in recent years . One method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide . Another approach to form the benzothiophene scaffold involves the use of alkynyl sulfides and aryne precursors . The reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring closure .Molecular Structure Analysis

The molecular structure of “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” is characterized by a pyrrolidine ring and a benzo[b]thiophene group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” are likely to be influenced by the presence of the pyrrolidine and benzo[b]thiophene groups . For instance, the pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” include a molecular formula of C13H15NS and a molecular weight of 217.33 .科学研究应用

电聚合和导电聚合物

Larmat 等人(1996)的一项研究重点关注吡咯衍生物的电聚合,突出显示了这些化合物在制造具有低氧化电位的导电聚合物中的潜力。这项研究展示了这些材料在电化学器件中的应用,因为它们在氧化态和还原态下都具有高电活性且稳定 在易氧化的电解质四苯基硼酸钠存在下 1,4-双(吡咯-2-基)苯的电聚合。

配位聚合物和大环化合物

Oh、Stern 和 Mirkin(2005)的研究探索了使用柔性双(2-吡啶基)配体和 AgCF(3)SO(3)合成配位聚合物和大环化合物,展示了配体选择和化学计量在决定最终结构中的作用。这项研究强调了此类化合物在设计新型聚合材料中的用途,这些材料在催化、分子识别和材料科学中具有潜在应用 银(I)和双功能吡啶基配体的配位聚合物。

新型杂环化合物合成

Morales-Salazar 等人(2022)报告了通过涉及一系列反应的一锅法合成了一种多杂环化合物,展示了化学多样性和生成具有在药物和有机材料中应用的复杂分子的潜力 2-苄基-3-吗啉基-7-(噻吩-2-基)-6-(噻吩-2-基甲基)-6,7-二氢-5H-吡咯并[3,4-b]吡。

抗癌药开发

Murugavel 等人(2019)的一项研究重点关注合成和评估新型硫杂环噻吩衍生物作为潜在的人类拓扑异构酶 IIα 抑制型抗癌剂。这项研究说明了该化合物对各种癌细胞系的良好细胞毒性,强调了其在抗癌药物开发中的潜力 合成、计算量子化学研究、计算机模拟 ADMET 和分子对接分析、新型硫杂环噻吩衍生物的体外生物学评估。

电致变色和荧光聚合物

Cihaner 和 Algi(2008)合成了一系列基于噻吩吡咯的新型导电聚合物,表现出多电致变色行为和荧光。这些性质使其适用于电致变色器件和荧光材料 基于 N-取代噻吩吡咯的可加工电致变色和荧光聚合物。

未来方向

属性

IUPAC Name |

1-(1-benzothiophen-3-ylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-2-6-13-12(5-1)11(10-15-13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQCRPLAIJSSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-3-ylmethyl)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2958993.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)

![2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2958997.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2958999.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2959007.png)

![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)